2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid
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Overview
Description
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H9Cl2NO2 . It is a part of a collection of rare and unique chemicals provided for early discovery researchers .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . The structural build-up of the synthesized compounds was based on spectro-analytical data . After the reaction was completed, the crude product was purified by acid-alkali neutralization and further by recrystallization .Molecular Structure Analysis
The linear formula of this compound is C16H9Cl2NO2 . The molecular weight of this compound is 318.162 .Chemical Reactions Analysis
The compound is part of a diverse range of quinoline-4-carboxylic acid derivatives that have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .Scientific Research Applications
Antimicrobial Activity
Research into quinoline derivatives, including those structurally related to 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid, has demonstrated significant antimicrobial properties. A study by Kumar and Kumar (2021) focused on the synthesis of new quinoline derivatives and their antimicrobial evaluation, revealing that some derivatives showed good antifungal and antibacterial activity against various microorganisms, suggesting potential applications in developing antimicrobial agents (J. Kumar & Arvind Kumar, 2021).
Structural Analysis and Crystallography
The structural characteristics of quinoline derivatives are essential for understanding their physical and chemical properties, which in turn influence their applications in scientific research. The work by de Souza et al. (2015) on the crystal structures of isomeric quinoline derivatives highlights the importance of cage-type and π-π dimeric motifs in these compounds. Such structural insights are crucial for designing quinoline-based materials with specific functions (M. D. de Souza et al., 2015).
Synthesis and Chemical Analysis
Developing new synthetic routes and analyzing the chemical properties of quinoline derivatives is another critical area of research. Polo-Cuadrado et al. (2021) described the synthesis and structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, showcasing the methodologies for creating and characterizing quinoline-based compounds with potential utility in various scientific and industrial applications (Efraín Polo-Cuadrado et al., 2021).
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-9-5-6-11(13(18)7-9)15-8-12(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLWDSDCNDDYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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